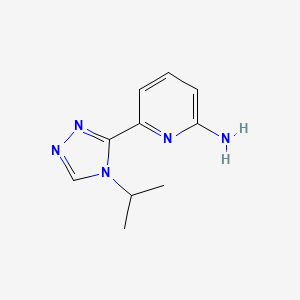

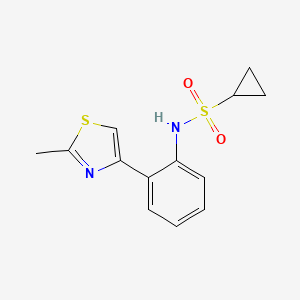

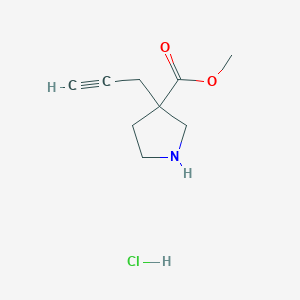

3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthetic Protocols and Chemical Importance

Benzothiazole derivatives, including chromen-4-one compounds, are integral to numerous synthetic and natural bioactive molecules. Their synthesis often involves complex protocols, highlighting their significance in pharmacological research. For instance, the review by Mazimba (2016) on the synthesis of 6H-benzo[c]chromen-6-ones, a related compound, underscores the pharmacological relevance and the necessity for efficient synthetic methods due to their limited natural quantities. These synthetic approaches provide essential insights into the structural and chemical properties of benzothiazole derivatives, facilitating the development of new pharmacologically active compounds (Mazimba, 2016).

Pharmacological Applications

Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities. These compounds have been identified for their potential in addressing various diseases, showing activities such as antimicrobial, anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The comprehensive review by Bhat and Belagali (2020) on benzothiazole compounds emphasizes their less toxic effects and enhanced activities, positioning the benzothiazole scaffold as a cornerstone in medicinal chemistry. The diversity in biological activities is attributed to structural variations, particularly substitutions on the benzothiazole ring, which enable the targeting of different biochemical pathways (Bhat & Belagali, 2020).

Therapeutic Potentials

The therapeutic potentials of benzothiazole derivatives are vast, ranging from anticancer and antimicrobial activities to applications in treating metabolic diseases and neurodegeneration. Kamal et al. (2015) provide an overview of benzothiazole-based chemotherapeutic agents, highlighting the scaffold's versatility in drug development. This review delineates the importance of structural simplicity and the ease of synthesis, which allows for the exploration of chemical libraries to discover new therapeutic entities. Benzothiazole's capability to act as a ligand for various biomolecules further accentuates its role in medicinal chemistry, suggesting its continued relevance in drug discovery (Kamal et al., 2015).

将来の方向性

Benzothiazole and chromone derivatives have shown potential as anticancer agents and inhibitors of ATR kinase, a master regulator of the DDR pathway . This suggests that “3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one” and similar compounds could be further explored for their potential therapeutic applications.

作用機序

Mode of Action

It has been observed that the compound undergoes self-immolation, resulting in the delayed formation of a fluorescent product . This suggests that the compound may interact with its targets through a mechanism involving oxidation .

Biochemical Pathways

The compound is involved in oxidative pathways. It has been suggested that the compound forms a fluorescent product upon oxidation . This indicates that the compound may affect biochemical pathways related to oxidative stress and redox reactions .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. The formation of a fluorescent product upon oxidation suggests that the compound may have a role in signaling or imaging applications .

生化学分析

Biochemical Properties

The biochemical properties of 3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one It has been reported that this compound can be involved in specific biochemical reactions

Cellular Effects

The cellular effects of This compound Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to fully understand these effects.

Molecular Mechanism

The molecular mechanism of action of This compound It is known that it undergoes oxidation by ONOO- to form BC-OH

Temporal Effects in Laboratory Settings

The temporal effects of This compound It has been reported that the compound is stable in solution even after extended incubation times

特性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-18-9-8-14-20(26)16(22-23-17-6-2-3-7-19(17)28-22)13-27-21(14)15(18)12-24-10-4-1-5-11-24/h2-3,6-9,13,25H,1,4-5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLLQZYAULWSJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

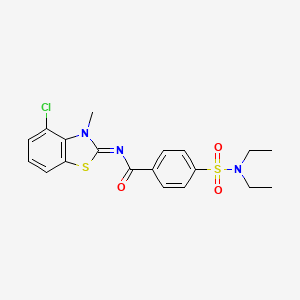

![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)

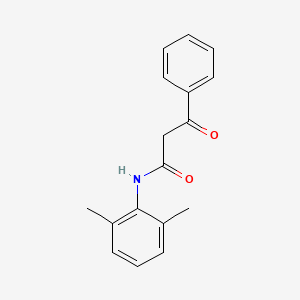

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2794655.png)

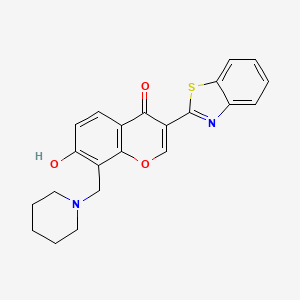

![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)